(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring attached to a prop-2-enenitrile moiety, with additional ethoxy groups on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Aldol Condensation: The benzimidazole derivative can then undergo an aldol condensation with an appropriate aldehyde to form the prop-2-enenitrile moiety.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced via etherification reactions using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the ethoxy groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The phenyl ring with ethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring or phenyl ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzimidazole compounds are known for their antimicrobial properties.
Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Pharmaceuticals: The compound may have potential as a drug candidate for treating various diseases.
Diagnostics: It can be used in diagnostic assays due to its specific binding properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrile group may also play a role in its binding affinity and specificity. The ethoxy groups can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy groups, which may affect its biological activity and solubility.
(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile: Contains methoxy groups instead of ethoxy groups, potentially altering its reactivity and interactions.
Uniqueness
The presence of ethoxy groups in (2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile makes it unique compared to its analogs. These groups can enhance its solubility in organic solvents and may influence its biological activity by affecting its interaction with molecular targets.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-diethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-24-16-10-9-14(19(12-16)25-4-2)11-15(13-21)20-22-17-7-5-6-8-18(17)23-20/h5-12H,3-4H2,1-2H3,(H,22,23)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYANIGCQJQTSY-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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